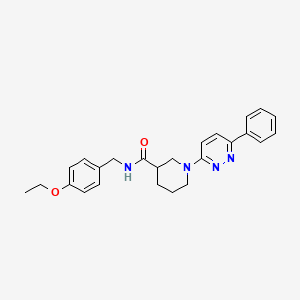
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (EPPTB) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB is a piperidine-based compound that has been synthesized using a multi-step process.
Wirkmechanismus
The mechanism of action of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to selectively inhibit the COX-2 enzyme, which is overexpressed in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines, leading to a reduction in inflammation and pain. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to inhibit the proliferation of cancer cells, leading to a reduction in tumor growth. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile, making it a suitable candidate for in vitro and in vivo studies. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been found to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions. It can be further studied for its potential therapeutic applications in various inflammatory disorders and cancers. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can be used as a lead compound for the development of new drugs with similar properties. Overall, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has significant potential for future research and development in the field of drug discovery and therapeutics.
Conclusion:
In conclusion, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a novel compound that has significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has been found to have a good safety profile. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions, and it can be further studied for its potential use in various diseases.
Synthesemethoden
The synthesis of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of 4-ethoxybenzylamine with 2-bromo-6-phenylpyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid chloride to yield N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide. The purity of the compound is determined using various analytical techniques such as NMR, LC-MS, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZBFBLWSXYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)




![N-(tert-butyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2617566.png)

![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

